1-Ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-Ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
The synthesis of 1-Ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of a suitable amine with a carboxylic acid derivative can yield the desired pyrrolidine ring . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing techniques such as catalytic hydrogenation and advanced purification methods .
Chemical Reactions Analysis
1-Ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction results in the formation of alcohols or amines .
Scientific Research Applications
1-Ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses . For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The pathways involved in these interactions are often complex and depend on the specific biological context .
Comparison with Similar Compounds
1-Ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in biological activity.
Pyridine derivatives: Compounds with a pyridine ring exhibit different chemical properties and biological activities depending on their functional groups.
Indole derivatives: These compounds contain an indole ring and are known for their diverse biological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its combined pyrrolidine and pyridine structure, which allows for unique interactions with biological targets and potential therapeutic applications .
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-ethyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c1-2-14-10(15)6-9(12(16)17)11(14)8-4-3-5-13-7-8/h3-5,7,9,11H,2,6H2,1H3,(H,16,17) |
InChI Key |
DJIVEMPXVXHZAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(CC1=O)C(=O)O)C2=CN=CC=C2 |
Origin of Product |
United States |
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